4-[(3-Methoxyphenyl)methyl]morpholine
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Overview
Description
4-[(3-Methoxyphenyl)methyl]morpholine is a chemical compound that belongs to the class of morpholine derivatives. Morpholine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The compound features a morpholine ring substituted with a 3-methoxyphenylmethyl group, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(3-Methoxyphenyl)methyl]morpholine typically involves the reaction of morpholine with 3-methoxybenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-[(3-Methoxyphenyl)methyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be employed for substitution reactions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Halogenated derivatives of the compound.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(3-Methoxyphenyl)methyl]morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
- 4-[(3-Chlorophenyl)methyl]morpholine
- 4-[(3-Fluorophenyl)methyl]morpholine
- 4-[(3-Methylphenyl)methyl]morpholine
Comparison: 4-[(3-Methoxyphenyl)methyl]morpholine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents (e.g., chloro, fluoro, methyl), the methoxy group can enhance the compound’s solubility and potentially its interaction with biological targets.
Properties
IUPAC Name |
4-[(3-methoxyphenyl)methyl]morpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-14-12-4-2-3-11(9-12)10-13-5-7-15-8-6-13/h2-4,9H,5-8,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXWADPQMJMHPR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCOCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60354814 |
Source
|
Record name | 4-[(3-methoxyphenyl)methyl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60354814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122439-14-9 |
Source
|
Record name | 4-[(3-methoxyphenyl)methyl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60354814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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